molecular formula C6H7N3O2 B13105513 N-(hydroxymethyl)pyrazine-2-carboxamide

N-(hydroxymethyl)pyrazine-2-carboxamide

Cat. No.: B13105513
M. Wt: 153.14 g/mol
InChI Key: GNPYEWZHBIMZDX-UHFFFAOYSA-N
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Description

N-(hydroxymethyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(hydroxymethyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: Pyrazine-2-carboxylic acid

    Reagents: Formaldehyde, Ammonia

    Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated flow systems also enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(hydroxymethyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazine-2-carboxylic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed

Scientific Research Applications

N-(hydroxymethyl)pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(hydroxymethyl)pyrazine-2-carboxamide involves its conversion to pyrazinoic acid within bacterial cells. Pyrazinoic acid interferes with the fatty acid synthase I (FAS I) enzyme, which is essential for the synthesis of fatty acids required for bacterial growth and replication. This disruption leads to the inhibition of bacterial growth and ultimately results in cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(hydroxymethyl)pyrazine-2-carboxamide is unique due to its hydroxymethyl group, which imparts distinct chemical properties and reactivity compared to other pyrazine derivatives. This functional group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

N-(hydroxymethyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c10-4-9-6(11)5-3-7-1-2-8-5/h1-3,10H,4H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPYEWZHBIMZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)NCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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